molecular formula C24H16F4N4S B287206 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287206
M. Wt: 468.5 g/mol
InChI Key: SESMRUNMXQKRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been studied extensively for their biological activities.

Mechanism of Action

The mechanism of action of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it exerts its biological effects by inhibiting various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activity, high selectivity, and low toxicity. However, its limitations include its relatively complex synthesis method and the need for further studies to understand its mechanism of action fully.

Future Directions

Future research on 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could focus on several areas, including:
1. Further studies to understand its mechanism of action fully.
2. Development of more efficient synthesis methods to increase its yield and reduce the cost.
3. Evaluation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes.
4. Investigation of its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
5. Development of analogs and derivatives with improved biological activity and selectivity.
Conclusion:
In conclusion, 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential therapeutic applications in various diseases. Its potent biological activity, low toxicity, and high selectivity make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps, including the condensation of 2-fluoro-4'-nitrobiphenyl with ethyl acrylate, reduction of the nitro group, and cyclization with 3-(trifluoromethyl)phenyl isothiocyanate. The final product is obtained after purification and characterization.

Scientific Research Applications

This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anticancer activity against a wide range of cancer cell lines. It has also been shown to possess anti-inflammatory and neuroprotective properties.

properties

Product Name

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C24H16F4N4S

Molecular Weight

468.5 g/mol

IUPAC Name

6-[1-(3-fluoro-4-phenylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H16F4N4S/c1-14(16-10-11-19(20(25)13-16)15-6-3-2-4-7-15)22-31-32-21(29-30-23(32)33-22)17-8-5-9-18(12-17)24(26,27)28/h2-14H,1H3

InChI Key

SESMRUNMXQKRIK-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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